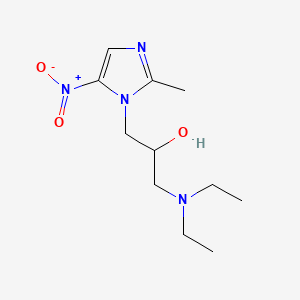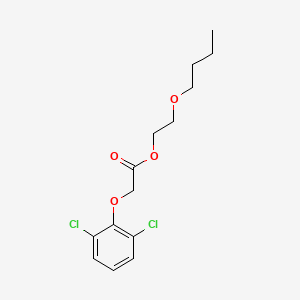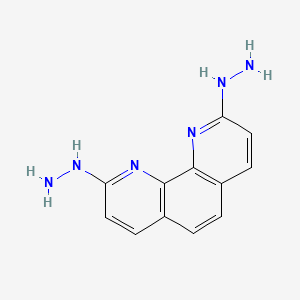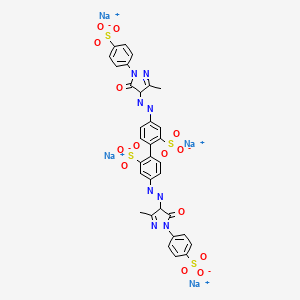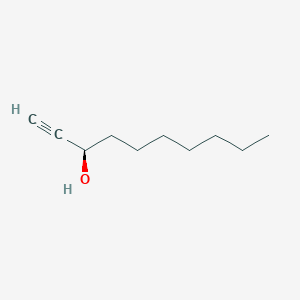
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound with a unique structure that combines elements of butanol, imidazole, and indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the imidazole and indole derivatives, followed by their coupling with butanol under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-2-butanol monohydroiodide
- 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, selectivity, and efficacy.
Propiedades
Número CAS |
77587-79-2 |
|---|---|
Fórmula molecular |
C22H27IN4O |
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
1-[4,5-dihydro-1H-imidazol-2-yl-[(2-phenyl-1H-indol-3-yl)methyl]amino]butan-2-ol;hydroiodide |
InChI |
InChI=1S/C22H26N4O.HI/c1-2-17(27)14-26(22-23-12-13-24-22)15-19-18-10-6-7-11-20(18)25-21(19)16-8-4-3-5-9-16;/h3-11,17,25,27H,2,12-15H2,1H3,(H,23,24);1H |
Clave InChI |
UONGHTQXSXMZIX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN(CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)C4=NCCN4)O.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


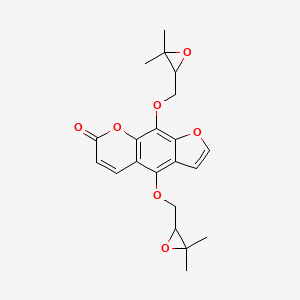
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
